3-(4-Bromophenyl)piperidin-2-one
Overview
Description
“3-(4-Bromophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 769944-71-0 . Its molecular formula is C11H12BrNO and it has a molecular weight of 254.13 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)piperidin-2-one” is 1S/C11H12BrNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) . This indicates the presence of a bromophenyl group, a piperidinone ring, and a ketone group in its structure .Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)piperidin-2-one” has a predicted boiling point of 416.4±45.0 °C and a predicted density of 1.416±0.06 g/cm3 . It also has a predicted pKa value of 16.07±0.40 .Scientific Research Applications
Drug Design and Synthesis
Piperidine-containing compounds, including “3-(4-Bromophenyl)piperidin-2-one”, represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “3-(4-Bromophenyl)piperidin-2-one” could potentially be used in the design and synthesis of new drugs.
Biological and Pharmacological Activity
Piperidine derivatives have shown a wide range of biological and pharmacological activities . Therefore, “3-(4-Bromophenyl)piperidin-2-one” could potentially be used in the development of new therapeutic agents.
Synthesis of Azo-Containing Schiff Bases
Azo-containing Schiff bases and their metal complexes have been synthesized using similar compounds . These complexes have shown interesting electrochemical character, catalytic, and antimicrobial activity . Therefore, “3-(4-Bromophenyl)piperidin-2-one” could potentially be used in the synthesis of these types of compounds.
Research Chemical
“3-(4-Bromophenyl)piperidin-2-one” could be used as a research chemical in various scientific studies due to its complex structure .
Synthesis of Pyrazolidinones
Similar compounds have been used in the synthesis of pyrazolidinones, which are versatile chemical compounds used in scientific research. Therefore, “3-(4-Bromophenyl)piperidin-2-one” could potentially be used in the synthesis of these types of compounds.
Catalyst in Chemical Reactions
Given its complex structure, “3-(4-Bromophenyl)piperidin-2-one” could potentially act as a catalyst in certain chemical reactions .
Mechanism of Action
Target of Action
It is structurally similar to brorphine , which is known to bind to mu-opioid receptors and act as a mu-opioid receptor agonist . Therefore, it is plausible that 3-(4-Bromophenyl)piperidin-2-one may also interact with mu-opioid receptors.
Mode of Action
Based on its structural similarity to brorphine , it can be hypothesized that it may act as a mu-opioid receptor agonist . This means it might bind to these receptors and mimic the action of endogenous opioids, leading to a series of intracellular events.
Biochemical Pathways
If it acts similarly to brorphine , it may influence the opioid signaling pathway. Activation of mu-opioid receptors can lead to a decrease in the perception of pain, along with other effects such as euphoria and respiratory depression .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor .
Result of Action
If it acts similarly to brorphine , it may produce analgesic effects, euphoria, and respiratory depression .
Safety and Hazards
This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-(4-bromophenyl)piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNRGZUNLYRMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676733 | |
Record name | 3-(4-Bromophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)piperidin-2-one | |
CAS RN |
769944-71-0 | |
Record name | 3-(4-Bromophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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